molecular formula C15H28N2O5 B14690095 [2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid CAS No. 25648-91-3

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid

Katalognummer: B14690095
CAS-Nummer: 25648-91-3
Molekulargewicht: 316.39 g/mol
InChI-Schlüssel: BVNZMUMUOKCEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methyl-2-propanediol with propanoyl chloride in the presence of a base to form the corresponding ester. This ester is then reacted with isopropyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in understanding biochemical pathways and mechanisms .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is considered for use in the development of new drugs targeting specific diseases, including neurological disorders and cancer .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in the pharmaceutical industry .

Wirkmechanismus

The mechanism of action of [2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include inhibition or activation of enzymatic reactions, which can result in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid apart from these similar compounds is its unique structural configuration, which allows for specific interactions with biological targets. This specificity makes it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

25648-91-3

Molekularformel

C15H28N2O5

Molekulargewicht

316.39 g/mol

IUPAC-Name

[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid

InChI

InChI=1S/C15H28N2O5/c1-6-8-15(5,10-22-13(19)16-11(3)4)9-17(14(20)21)12(18)7-2/h11H,6-10H2,1-5H3,(H,16,19)(H,20,21)

InChI-Schlüssel

BVNZMUMUOKCEIJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)(CN(C(=O)CC)C(=O)O)COC(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.